molecular formula C18H15NO7S B12685047 4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid CAS No. 74203-93-3

4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid

Cat. No.: B12685047
CAS No.: 74203-93-3
M. Wt: 389.4 g/mol
InChI Key: UOOVTNANMSPSAX-UHFFFAOYSA-N
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Description

4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid is a complex organic compound with the molecular formula C18H15NO7S. It is known for its unique structure, which includes a naphthylamino group and a phenoxyacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid typically involves multiple steps. One common method starts with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. Subsequent reduction with iron powder and neutralization with ammonium hydroxide produces 1-amino-3,6,8-naphthalenetrisulfonic acid. This compound is then reacted with phenoxyacetic acid under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
  • 1-Amino-8-hydroxy-3,6-naphthalenedisulfonic acid
  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid sodium salt

Uniqueness

4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid is unique due to its combination of a naphthylamino group and a phenoxyacetic acid moiety.

Properties

CAS No.

74203-93-3

Molecular Formula

C18H15NO7S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[4-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]phenoxy]acetic acid

InChI

InChI=1S/C18H15NO7S/c20-17-9-15(27(23,24)25)8-11-7-13(3-6-16(11)17)19-12-1-4-14(5-2-12)26-10-18(21)22/h1-9,19-20H,10H2,(H,21,22)(H,23,24,25)

InChI Key

UOOVTNANMSPSAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)OCC(=O)O

Origin of Product

United States

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